

In Situ Preparation of Sodium Triphenylborane Hydroxide: Application Notes and Protocols

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Compound of Interest

Compound Name: Sodium;triphenylborane;hydroxide

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Introduction

Sodium triphenylborane hydroxide, an adduct of the potent Lewis acid triphenylborane with sodium hydroxide, serves as a stabilized and convenient form of triphenylborane for various applications in organic synthesis and materials science.[1][2] Triphenylborane itself is highly reactive and susceptible to rapid hydrolysis.[2] The formation of the sodium hydroxide adduct provides a more stable, water-soluble, and easy-to-handle reagent.[2] This adduct is a valuable tool in catalysis, particularly in polymerization and hydrogenation reactions, and as a synthetic intermediate.[1][3] These application notes provide detailed protocols for the in situ preparation of sodium triphenylborane hydroxide, offering researchers flexibility and cost-effectiveness compared to purchasing the pre-formed adduct solution.

Methods for In Situ Preparation

Two primary methodologies are presented for the in situ generation of sodium triphenylborane hydroxide: a one-pot synthesis and a two-step synthesis from prepared triphenylborane.

Method 1: One-Pot Synthesis

This method, adapted from patented procedures, allows for the direct synthesis of the sodium triphenylborane hydroxide adduct in a single reaction vessel.[4] It involves the reaction of finely dispersed sodium with chlorobenzene and an ortho-borate ester, followed by hydrolysis.

Method 2: Synthesis from Triphenylborane

This approach involves the initial synthesis and isolation of triphenylborane, which is then treated with sodium hydroxide to form the adduct. This method is advantageous when a purified sample of triphenylborane is required for other purposes.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of triphenylborane, the precursor to the sodium hydroxide adduct in Method 2.

Parameter	Value	Reference
Reactants		
Sodium Dispersion (1-5 μ)	3.8 g	[5]
Chlorobenzene	9.0 g	[5]
Isopropyl Orthoborate	4.7 g	[5]
Cyclohexane (solvent)	85 ml (40 ml + 45 ml)	[5]
Water (for hydrolysis)	60 ml	[5]
Reaction Conditions		
Temperature	80 °C	[5]
Addition Time	60 minutes	[5]
Product (Triphenylborane)		
Yield	5.17 g (85.4%)	[5]

Experimental Protocols

Protocol 1: One-Pot In Situ Preparation of Sodium Triphenylborane Hydroxide

This protocol is based on the process described in U.S. Patent 4,046,815.[4]

Materials:

- Finely divided sodium
- Chlorobenzene
- Isopropyl orthoborate
- Cyclohexane (anhydrous)
- Water (deionized)
- Nitrogen gas supply
- Four-necked flask equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser

Procedure:

- Under a nitrogen atmosphere, charge the four-necked flask with a dispersion of finely divided sodium in anhydrous cyclohexane.
- Heat the mixture to the boiling point of cyclohexane (approximately 80°C).
- Prepare a solution of chlorobenzene and isopropyl orthoborate in cyclohexane. The molar ratio of chlorobenzene to isopropyl orthoborate should be approximately 3:1 to 3.5:1.
- Slowly add the chlorobenzene and isopropyl orthoborate solution to the heated sodium dispersion over a period of about one hour, maintaining the temperature between 75°C and 105°C. The reaction is highly exothermic and should be controlled by the addition rate and external cooling if necessary.
- After the addition is complete, allow the reaction mixture to cool to room temperature.
- Carefully introduce water to the reaction mixture at a temperature of approximately 30-45°C. This step hydrolyzes the reaction products to form the aqueous solution of the sodium hydroxide salt of triphenylborane. Excess sodium will react with water to generate hydrogen gas, which must be safely vented.

- The resulting mixture will separate into an organic phase (cyclohexane and by-products) and an aqueous phase containing the desired sodium triphenylborane hydroxide. The aqueous solution can be separated and used directly for subsequent applications.

Protocol 2: Two-Step In Situ Preparation from Triphenylborane

This protocol first describes the synthesis of triphenylborane, followed by its conversion to the sodium hydroxide adduct.

Step 1: Synthesis of Triphenylborane

This procedure is adapted from a literature method.^[5]

Materials:

- Sodium dispersion (1-5 μ particle size)
- Cyclohexane
- Benzene
- Chlorobenzene
- Isopropyl orthoborate
- Water
- 2.10N Hydrochloric acid
- Four-necked flask, mechanical stirrer, thermometer, addition funnel, reflux condenser, nitrogen atmosphere setup
- Distillation apparatus
- Filtration apparatus

Procedure:

- Set up the four-necked flask with the stirrer, thermometer, addition funnel, and reflux condenser under a nitrogen atmosphere.
- Charge the flask with 3.8 g of sodium dispersion, 40 ml of cyclohexane, and 2 ml of benzene.
- Heat the contents of the flask to 80°C.
- Prepare a solution of 9.0 g of chlorobenzene and 4.7 g of isopropyl orthoborate in 45 ml of cyclohexane.
- Add this solution to the flask over a period of 60 minutes while maintaining the temperature at 80°C.
- After the addition is complete, allow the flask to cool to room temperature.
- Add 60 ml of water to the flask.
- Separate the resulting aqueous and organic phases. The aqueous phase contains the sodium salt of triphenylborane.
- To isolate triphenylborane, charge the aqueous phase to a distillation column and remove the alcohol via azeotropic distillation at 70°-100°C over 2 hours.
- Titrate the distillation tails at room temperature with 2.10N hydrochloric acid to a pH of 7.2 to precipitate triphenylborane.
- Filter the resulting slurry, wash the white filter cake with water, and vacuum dry to obtain triphenylborane.

Step 2: In Situ Formation of Sodium Triphenylborane Hydroxide Adduct

Materials:

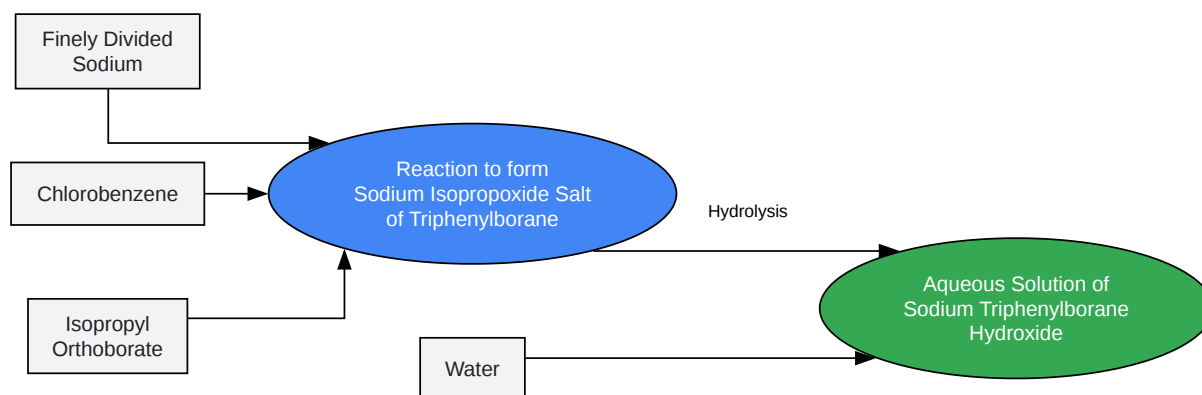
- Triphenylborane (prepared as in Step 1)
- Sodium hydroxide solution (e.g., 1 M)

- An appropriate solvent for the intended application (e.g., water, THF)

Procedure:

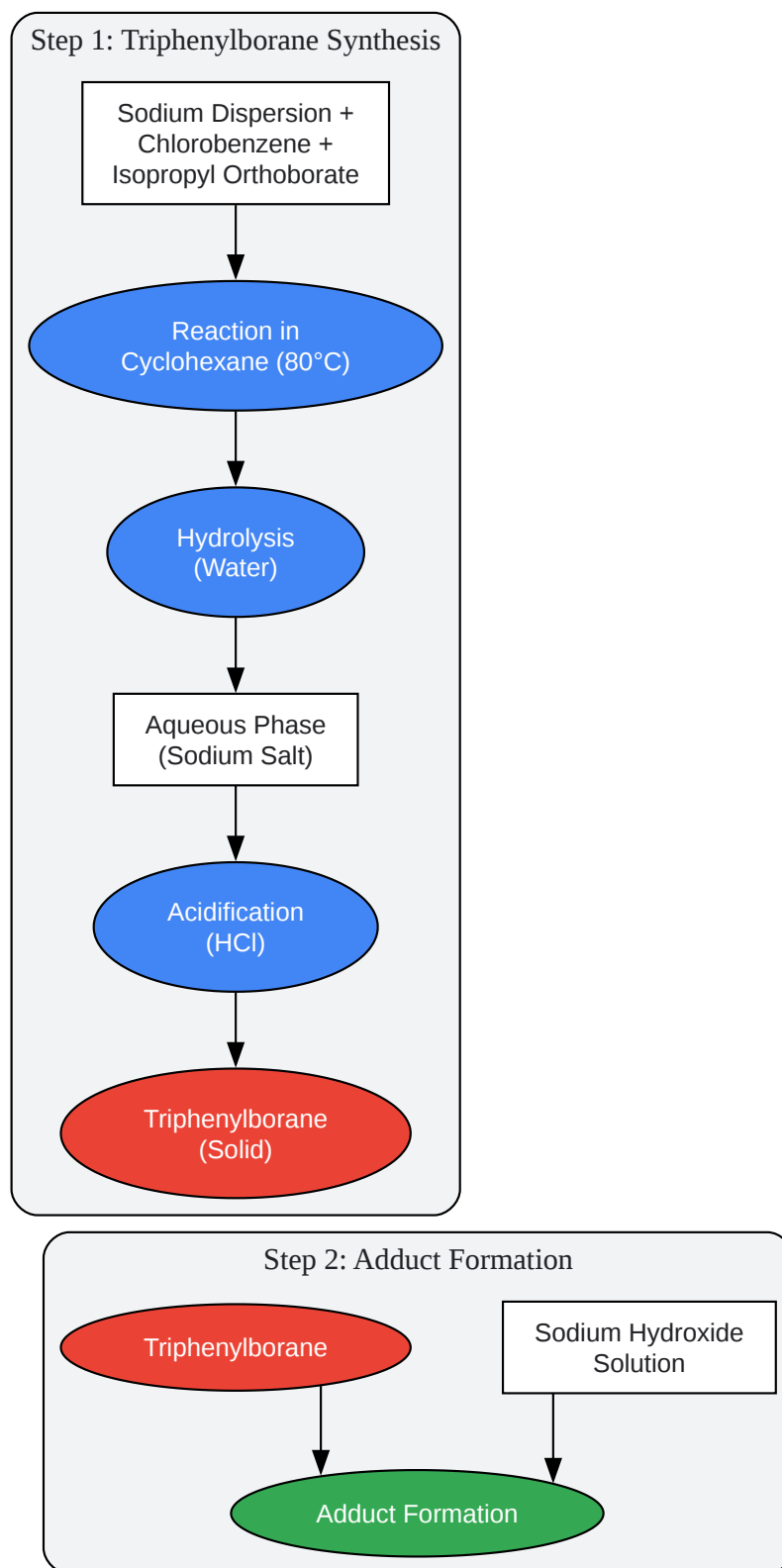
- Dissolve the desired amount of triphenylborane in the chosen solvent under an inert atmosphere.
- Stoichiometrically add the sodium hydroxide solution to the triphenylborane solution with stirring. The formation of the adduct is typically rapid.
- The resulting solution of sodium triphenylborane hydroxide is now ready for use in the subsequent reaction.

Visualizations



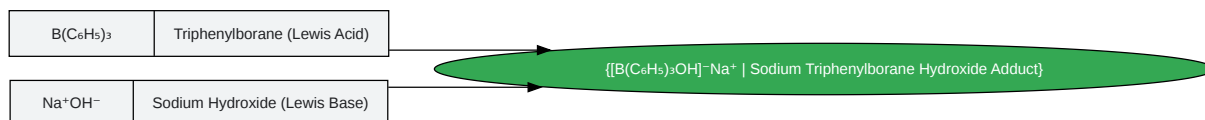
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Caption: Workflow for the one-pot in situ synthesis of sodium triphenylborane hydroxide.



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Caption: Workflow for the two-step synthesis of sodium triphenylborane hydroxide.



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